Clofentezine Metabolite 2

Positional isomerism Metabolite identification Chromatographic separation

Clofentezine Metabolite 2 is the authentic 5-hydroxy positional isomer essential for quantifying hydroxylation at the 5-position in clofentezine metabolism studies. Unlike Metabolite 1 (3-hydroxy) or 4′-Hydroxy Clofentezine, this isomer is explicitly excluded from the EPA residue definition for animal commodities (40 CFR § 180.446), making it non-interchangeable with the regulated 4-hydroxy metabolite for compliance. Laboratories profiling species-specific metabolism in rats, mice, rabbits, calves, goats, dogs, or baboons require this standard to distinguish regioisomers and prevent systematic bias in LC-MS/MS workflows. Inquire for bulk pricing.

Molecular Formula C14H8Cl2N4O
Molecular Weight 319.15
CAS No. 107573-62-6
Cat. No. B602027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClofentezine Metabolite 2
CAS107573-62-6
Molecular FormulaC14H8Cl2N4O
Molecular Weight319.15
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN=C(N=N2)C3=C(C=CC(=C3)O)Cl)Cl
InChIInChI=1S/C14H8Cl2N4O/c15-11-4-2-1-3-9(11)13-17-19-14(20-18-13)10-7-8(21)5-6-12(10)16/h1-7,21H
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clofentezine Metabolite 2 (CAS 107573-62-6): Procurement-Grade Analytical Reference Standard for Residue and Metabolism Studies


Clofentezine Metabolite 2 (CAS 107573-62-6), chemically defined as 4-chloro-3-(6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl)phenol , is a hydroxylated transformation product of the tetrazine acaricide clofentezine. It belongs to the chlorophenyl-tetrazine class [1] and is one of several regioisomeric monohydroxy metabolites formed during Phase I metabolism of the parent pesticide in mammals and other organisms [2]. As an analytical reference standard, this compound is primarily utilized for the identification, quantification, and confirmation of clofentezine-derived residues in environmental, food, and biological matrices via LC-MS/MS and GC-MS workflows .

Why Clofentezine Metabolite 2 Cannot Be Substituted by Other Clofentezine Hydroxyl Metabolites in Analytical Workflows


Clofentezine undergoes regiospecific hydroxylation at multiple positions on the phenyl rings, producing a family of monohydroxy metabolites that share the identical molecular formula C14H8Cl2N4O (MW 319.15) [1]. These positional isomers—including Clofentezine Metabolite 1 (3-hydroxy, CAS 107595-49-3), Clofentezine Metabolite 2 (5-hydroxy, CAS 107573-62-6), and 4′-Hydroxy Clofentezine (4-hydroxy on the unsubstituted ring, CAS 107573-61-5)—exhibit distinct chromatographic retention times and MS/MS fragmentation patterns . Consequently, none of these isomers can serve as a surrogate calibrant for another in quantitative residue analysis without introducing systematic bias. Furthermore, the U.S. EPA residue definition for animal commodities (40 CFR § 180.446) specifically mandates measurement of the sum of parent clofentezine and the 4-hydroxy metabolite (3-(2-chloro-4-hydroxyphenyl)-6-(2-chlorophenyl)-1,2,4,5-tetrazine) [2], meaning Metabolite 2 is explicitly NOT interchangeable with the regulated metabolite for compliance determinations.

Quantitative Differential Evidence for Clofentezine Metabolite 2 (CAS 107573-62-6) Against Closest Analogs


Regioisomeric Hydroxylation Position Defines Metabolite Identity and Analytical Selectivity

Clofentezine Metabolite 2 bears the hydroxyl group at the 5-position of the phenol ring (4-chloro-3-substituted pattern), distinguishing it from Metabolite 1 (3-hydroxy on the chlorophenyl ring, CAS 107595-49-3) and 4′-Hydroxy Clofentezine (4-hydroxy on the unsubstituted phenyl ring, CAS 107573-61-5). All three share the molecular formula C14H8Cl2N4O and exact monoisotopic mass 318.0075163 Da [1]. This regioisomerism necessitates dedicated chromatographic resolution; reverse-phase HPLC using a C18 column with acetonitrile/water mobile phase produces distinct retention times for each hydroxylated species relative to the parent clofentezine (log P = 3.1 for parent) [2], making Metabolite 2 the only authentic standard for its specific retention time window and MRM transition in multi-residue LC-MS/MS methods .

Positional isomerism Metabolite identification Chromatographic separation

Regulatory Residue Definition Exclusion Differentiates Procurement Requirements

Under U.S. EPA regulations 40 CFR § 180.446(a)(2), tolerances for residues of clofentezine in animal commodities (cattle, goat, hog, horse, sheep fat/meat/liver, and milk) are determined by measuring the sum of clofentezine and its metabolite 3-(2-chloro-4-hydroxyphenyl)-6-(2-chlorophenyl)-1,2,4,5-tetrazine, calculated as stoichiometric equivalents of clofentezine [1]. This regulated metabolite is structurally 4′-Hydroxy Clofentezine (CAS 107573-61-5), NOT Metabolite 2 (CAS 107573-62-6), which bears the chloro and hydroxy substituents on the same ring in a 4-chloro-3-hydroxy orientation. For plant commodities under § 180.446(a)(1), compliance is assessed by measuring only the parent clofentezine [2]. Metabolite 2 is therefore excluded from the enforcement residue definition in both plant and animal matrices under current U.S. federal regulations, meaning it has no role in tolerance compliance testing. Its utility lies instead in metabolic pathway elucidation, environmental fate studies, and forensic source-tracking where differentiation of hydroxylation pathways is required [3].

Regulatory compliance Residue definition Tolerance enforcement

Certified Purity Specification Differentiates Metabolite 2 Reference Standards from Generic Reagents

Commercially available Clofentezine Metabolite 2 reference standards are supplied with documented purity specifications. Alta Scientific (Tianjin) offers 5-Hydroxy-clofentezine (Metabolite 2) with a certified purity of 98+% , while general chemical suppliers may offer this compound at ≥95% purity . In comparison, WITEGA Laboratorien supplies Clofentezine-3-hydroxy (Metabolite 1, CAS 107595-49-3) and Clofentezine-4-hydroxy (CAS 107573-61-5) each at >99.0% purity by HPLC, with full documentation including isotopic purity and a 24-month shelf life under refrigerated storage (2–8°C) . The purity differential (98+% vs. >99.0%) between available Metabolite 2 reference materials and the higher-purity Metabolite 1 and 4-hydroxy options is a tangible procurement consideration, particularly for applications requiring the lowest possible measurement uncertainty in quantitative calibration. Laboratories performing trace-level residue analysis (e.g., at or near the MRL of 0.01 mg/kg for milk) should verify that the purity specification of the Metabolite 2 standard satisfies their method's required limit of quantification [1].

Reference standard purity Certificate of Analysis Quality assurance

Molecular Formula and Mass Distinguish Metabolite 2 from Sulfur-Containing Clofentezine Metabolites

Clofentezine Metabolite 2 (C14H8Cl2N4O, monoisotopic mass 318.0075 Da) is structurally and mass-spectrometrically distinct from the methylthiolation-derived metabolite, Clofentezine Metabolite 3 (CAS 107573-63-7, C15H11ClN4OS, MW 330.80 g/mol) . The mass difference of approximately 12 Da and the presence of sulfur in Metabolite 3 provide unambiguous differentiation via high-resolution mass spectrometry (HRMS). According to the JMPR metabolism review, hydroxylation at the 3, 4, or 5 positions (producing Metabolites 1, 2, and 4′-Hydroxy) and replacement of chlorine with a methylthio group (producing Metabolite 3) represent two distinct metabolic branches with different toxicological implications [1]. For laboratories conducting untargeted metabolomics or forensic source apportionment, the hydroxylated metabolites (including Metabolite 2) and the sulfur-containing metabolites require separate authentic standards for confident identification, as their chromatographic and mass spectrometric signatures differ fundamentally [2].

Molecular differentiation Metabolite class separation Mass spectrometry

Procurement-Driven Application Scenarios for Clofentezine Metabolite 2 (CAS 107573-62-6)


Regioisomer-Specific Metabolism Pathway Elucidation in Mammalian and Environmental Systems

Clofentezine Metabolite 2 is the authentic 5-hydroxy positional isomer, one of three monohydroxy metabolites generated via cytochrome P450-mediated oxidation [1]. Laboratories conducting in vitro microsomal or in vivo metabolism studies in rats, mice, rabbits, calves, goats, dogs, or baboons require this specific standard to distinguish hydroxylation at the 5-position from hydroxylation at the 3-position (Metabolite 1) or 4-position on the alternate ring (4′-Hydroxy Clofentezine). The JMPR metabolism review documents that hydroxylation patterns are species-dependent, with 4-hydroxylation predominant in baboons (>70% of urinary metabolites) and methylthiolation more prominent in rodents [2]. Quantifying the contribution of each regioisomer using authentic Metabolite 2 standard enables accurate species-specific metabolic profiling and supports toxicological risk assessment.

Environmental Fate and Soil Metabolite Monitoring for Clofentezine Degradation Studies

Clofentezine is moderately persistent in soil with a DT50 of 65–85 days at 15°C [1]. While the major soil degradation route proceeds via 2-chlorobenzoic acid to CO2, hydroxylated metabolites including the 5-hydroxy species are formed as intermediate transformation products [2]. Environmental fate laboratories seeking to establish complete mass balance in soil dissipation studies or to monitor the mobility of hydroxylated metabolites (which may exhibit greater water solubility than the parent compound with its log P of 3.1 [3]) require Metabolite 2 as a quantitative calibrant to close the analytical gap between parent compound disappearance and terminal mineralization products.

Multi-Residue LC-MS/MS Method Development and Inter-Laboratory Validation

Regulatory and contract research laboratories developing multi-residue analytical methods for pesticides in food and feed matrices must include authentic metabolite standards to establish retention time windows, optimize MRM transitions, and verify method selectivity [1]. Clofentezine Metabolite 2, with its distinct chromatographic behavior relative to its regioisomers, serves as a critical system suitability check to confirm adequate chromatographic resolution among co-eluting hydroxylated tetrazine species. Its use in method validation studies ensures that reported clofentezine residues are not subject to interference from isomeric metabolites, thereby supporting defensible data for regulatory submissions [2].

Forensic Source Tracking and Non-Target Analysis in Food Safety Investigations

When clofentezine residues are detected in commodities not covered by existing tolerances, or at concentrations exceeding MRLs, forensic source-tracking may require differentiation between legitimate agricultural use and potential misuse or environmental contamination [1]. The relative abundance of Metabolite 2 (5-hydroxy) versus Metabolite 1 (3-hydroxy) and 4′-Hydroxy Clofentezine can serve as a chemical fingerprint reflecting the metabolic pathway dominant in the source organism or environmental compartment [2]. Metabolite 2 is therefore a necessary analytical standard for non-target screening workflows employing high-resolution mass spectrometry, where confident metabolite identification depends on matching retention time, accurate mass, and fragmentation spectrum against an authentic reference compound.

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